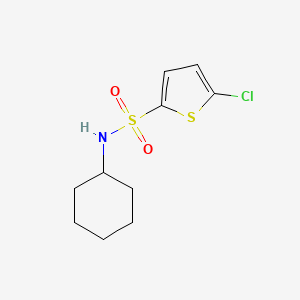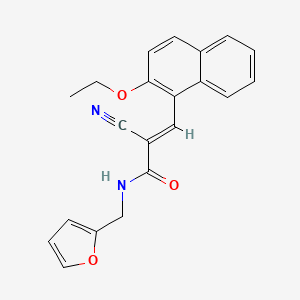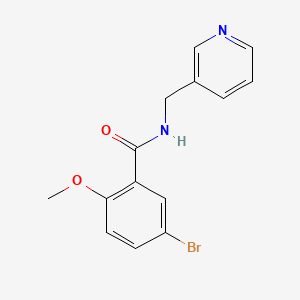![molecular formula C19H21NO3S B5819557 ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the family of benzoates, which are widely used in the pharmaceutical industry as intermediates for the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that it may exert its antitumor and anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it may modulate the immune system and enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer.
Biochemical and Physiological Effects:
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and urokinase-type plasminogen activator. Additionally, it has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the regulation of the immune system and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, it exhibits potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate. One area of research could focus on the development of new synthetic methods for the production of this compound, with the aim of improving its yield and purity. Additionally, further studies could investigate the mechanism of action of this compound, with the aim of identifying new molecular targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the aim of developing new cancer and anti-inflammatory therapies.
Méthodes De Synthèse
The synthesis of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate involves the reaction of 2-methylbenzyl mercaptan with ethyl 4-chloroacetoacetate in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained by esterification of the resulting carboxylic acid with ethanol.
Applications De Recherche Scientifique
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant antitumor and anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)15-8-10-17(11-9-15)20-18(21)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHFIPQEIJJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)

![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)



![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)


